混合卤素键长差异:Dibromo(difluoro)silane 中 Si-Br 与 Si-F 键的电子衍射结构确证
电子衍射研究明确量化了 dibromo(difluoro)silane (SiBr2F2) 分子中 Si-Br 键和 Si-F 键的长度。与同类化合物——纯溴代硅烷 SiBr4 中 Si-Br 键长(2.16 Å)及硅烷中 Si-H 键(1.48 Å)的对比数据显示,氟原子的引入使 Si-Br 键发生可测量的缩短(缩短 0.06 Å) [1]。此外,Si-F 键长较硅烷中 Si-H 键显著缩短 [1]。这些键合几何参数的定量差异为理解其相对于全卤代类似物的独特反应活性和热稳定性提供了分子层面依据。
| Evidence Dimension | 分子键长 |
|---|---|
| Target Compound Data | Si-Br 键长: 2.10 ± 0.03 Å (较计算值缩短 0.06 Å); Si-F 键长: 1.58 ± 0.03 Å |
| Comparator Or Baseline | SiBr4 中 Si-Br 键长计算值为 2.16 Å; SiH4 中 Si-H 键长为 1.48 Å |
| Quantified Difference | Si-Br 键缩短 0.06 Å; Si-F 键较 Si-H 键缩短约 0.10 Å |
| Conditions | 电子衍射法测定 |
Why This Matters
量化键长数据可预测化合物的相对热稳定性和反应活性梯度,有助于研究人员在工艺开发中优化前体选择。
- [1] Spitzer, R., Howell, W. J. Jr., & Schomaker, V. (1942). An Electron Diffraction Investigation of the Molecular Structures of Silicon Tetrabromide, Tribromosilane, and Dibromodifluorosilane. Journal of the American Chemical Society, 64(1), 62-67. View Source
